Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
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Overview
Description
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of glycyl, alanyl, and phenylalaninamide residues, with an iodophenyl group attached to the phenylalaninamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). After the coupling reaction, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of deprotection, coupling, and washing, significantly reducing the time and labor required for peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The peptide bonds can be reduced to yield the corresponding amino alcohols.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as thiols or amines
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Amino alcohols.
Substitution: Thiophenyl or aminophenyl derivatives.
Scientific Research Applications
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, potentially inhibiting their activity. The peptide backbone allows for interactions with other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide with similar structural features but lacking the iodophenyl group.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
N-[(2-iodophenyl)methyl]-L-phenylalaninamide: A compound with a similar iodophenyl group but different peptide structure
Uniqueness
Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar peptides.
Properties
CAS No. |
824405-69-8 |
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Molecular Formula |
C21H25IN4O3 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m0/s1 |
InChI Key |
FRKBVQFHYZJUOQ-KSSFIOAISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origin of Product |
United States |
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